1-Ethynyl-3-fluoro-2-nitrobenzene
Description
1-Ethynyl-3-fluoro-2-nitrobenzene is a nitroaromatic compound characterized by an ethynyl group (-C≡CH) at position 1, a fluorine atom at position 3, and a nitro group (-NO₂) at position 2 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, fluorescent probes, and pharmaceuticals.
Properties
Molecular Formula |
C8H4FNO2 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
1-ethynyl-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h1,3-5H |
InChI Key |
OHNXNEMXJUPFCU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-ethynyl-3-fluorobenzene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of 1-ethynyl-3-fluoro-2-nitrobenzene typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The nitro and fluorine groups can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used reagents for the nitration of benzene derivatives.
Major Products Formed
Substitution Products: Depending on the reagents and conditions, various substituted benzene derivatives can be formed.
Reduction Products: Reduction of the nitro group yields 1-ethynyl-3-fluoro-2-aminobenzene.
Scientific Research Applications
1-Ethynyl-3-fluoro-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethynyl-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the nitro and fluorine groups influences the reactivity and stability of the compound, allowing it to participate in various chemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include compounds with variations in substituent positions or functional groups. lists multiple structurally similar nitroaromatics, ranked by similarity scores (0.69–0.90), with positional isomerism being a critical differentiator:
Key Observations :
- Positional Isomerism: The ethynyl group’s position (1 vs. 2) alters electronic density, affecting reactivity. For instance, 2-Ethynyl-1-fluoro-4-nitrobenzene (CAS 16433-96-8) may exhibit distinct regioselectivity in Sonogashira couplings compared to the target compound .
- Functional Group Variations: Substituting ethynyl with bromine (CAS 1224629-07-5) or amino groups (CAS 56515-63-0) modifies polarity and stability. Brominated derivatives are typically more reactive in palladium-catalyzed reactions , while amino-nitro compounds may undergo redox-sensitive transformations .
Physicochemical and Hazard Profiles
- Reactivity : Nitro groups enhance electrophilicity, but fluorine’s electron-withdrawing effect can stabilize intermediates. Ethynyl groups introduce steric constraints, as seen in ’s synthesis of imidazoindole derivatives .
- Hazards: Although direct hazard data for 1-Ethynyl-3-fluoro-2-nitrobenzene are unavailable, structurally related compounds (e.g., CAS 56515-63-0) carry precautionary measures against inhalation and dermal exposure (P261, P262) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
